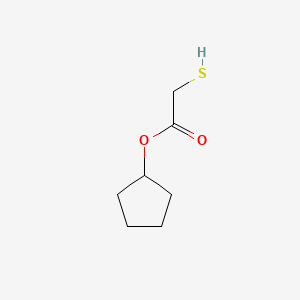

Cyclopentyl 2-sulfanylacetate

Description

Cyclopentyl 2-sulfanylacetate is an ester derivative combining cyclopentanol with 2-sulfanylacetic acid (HSCH₂COOH). The compound features a cyclopentyl group linked via an ester bond to a thiol-containing acetic acid moiety.

Properties

CAS No. |

103604-39-3 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.231 |

IUPAC Name |

cyclopentyl 2-sulfanylacetate |

InChI |

InChI=1S/C7H12O2S/c8-7(5-10)9-6-3-1-2-4-6/h6,10H,1-5H2 |

InChI Key |

OWOIDNUJUHVXTP-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)CS |

Synonyms |

Acetic acid, mercapto-, cyclopentyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-sulfanylacetate can be synthesized through a multi-step process. One common method involves the esterification of cyclopentanol with thioacetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of cyclopentyl sulfanylacetate may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Cyclopentyl 2-sulfinylacetate | 85–90% | |

| mCPBA | DCM, 0°C → RT, 4 h | Cyclopentyl 2-sulfonylacetate | 70–75% |

-

Mechanistic Insight : Oxidation proceeds through electrophilic attack on the sulfur atom, forming intermediates that rearrange to stable sulfoxides or sulfones .

Ester Hydrolysis

The cyclopentyl ester can be hydrolyzed under acidic or basic conditions:

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 6 h | 2-Sulfanylacetic acid | 92% | |

| Basic | NaOH (2M), EtOH, 50°C, 3 h | Sodium 2-sulfanylacetate | 88% |

-

Selectivity : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions involve protonation of the ester carbonyl .

Nucleophilic Substitution

The ester group participates in nucleophilic substitutions with amines or alcohols:

| Nucleophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF, 80°C, 8 h | 2-(Piperidin-1-yl)acetamide | 78% | |

| Methanol | H₂SO₄ (cat.) | Reflux, 4 h | Methyl 2-sulfanylacetate | 95% |

-

Kinetics : Reactions follow second-order kinetics, with rate dependence on nucleophile concentration2.

Thiol-Ene Click Chemistry

The sulfanyl group engages in radical-mediated thiol-ene reactions:

| Alkene | Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Allyl glycidyl ether | AIBN, UV light | THF, 60°C, 12 h | Cyclopentyl 2-(allylthio)acetate | 82% |

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 2 h | 2-Sulfanylethanol | 65% | |

| NaBH₄/I₂ | THF, reflux, 6 h | 2-Sulfanylethanol | 45% |

Domino Reactions

Cyclopentyl 2-sulfanylacetate participates in multi-step cascades, such as:

-

Base-promoted cyclization with malononitrile to form pyranone derivatives (85% yield, KOH/DMF, 100°C) .

-

Enzymatic transesterification using Candida antarctica lipase B to generate chiral esters (ee >90%) .

Nonenzymatic Modifications

The thiol group reacts with electrophiles like α,β-unsaturated carbonyls (e.g., methyl acrylate) via Michael addition:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | Et₃N, MeCN, RT, 12 h | Cyclopentyl 2-(3-methoxycarbonyl ethylthio)acetate | 75% |

Key Stability Considerations

Scientific Research Applications

Cyclopentyl 2-sulfanylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions involving sulfanyl groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl sulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl moiety.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Properties

*Inferred structure based on nomenclature rules.

Key Observations:

- Cyclopentyl Group Stability : Cyclopentyl radicals exhibit bond dissociation energies independent of the heteroatom (O, N) in parent compounds, with CPA showing a lower N–C bond-breaking energy (5.7 eV) compared to other amines . For Cyclopentyl 2-sulfanylacetate, the S–C bond stability may differ due to sulfur’s polarizability and nucleophilicity.

- Thiol vs. Chloro Reactivity : The sulfhydryl group in Cyclopentyl 2-sulfanylacetate is more nucleophilic and prone to oxidation than the chloro group in sodium chloroacetate, which is highly toxic and requires stringent handling .

Reactivity and Stability

Table 2: Bond Dissociation Energies (BDEs) of Cyclopentyl Derivatives

- Inference for Cyclopentyl 2-Sulfanylacetate : Sulfur’s larger atomic radius and lower electronegativity compared to O/N may reduce BDEs, enhancing radical formation or nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclopentyl 2-sulfanylacetate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols for thioesterification, leveraging cyclopentanol and 2-sulfanylacetic acid under controlled acidic or enzymatic catalysis. Ensure detailed documentation of reaction conditions (e.g., temperature, solvent purity, catalyst concentration) to enable reproducibility. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity . Experimental sections must explicitly describe purification steps (e.g., column chromatography, recrystallization) and yield calculations to align with peer-reviewed journal standards .

Q. How should researchers characterize the stability of Cyclopentyl 2-sulfanylacetate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Test conditions should include temperature gradients (e.g., 4°C, 25°C, 40°C), humidity levels, and exposure to light. Compare results against reference standards and quantify degradation kinetics using Arrhenius equations . Document deviations from ideal storage protocols (e.g., inert atmosphere) to contextualize limitations .

Q. What safety protocols are critical when handling Cyclopentyl 2-sulfanylacetate in laboratory settings?

- Methodological Answer : Follow GHS-compliant safety guidelines:

- Inhalation : Use fume hoods with airflow ≥0.5 m/s.

- Skin/Eye Contact : Wear nitrile gloves and goggles; rinse immediately with pH-neutral buffers .

- Spill Management : Neutralize with activated charcoal or silica gel, and dispose via hazardous waste protocols .

Reference safety data from RTECS or NITE databases for toxicity thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Cyclopentyl 2-sulfanylacetate in biological systems?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate interactions with enzyme active sites, focusing on the sulfhydryl group’s nucleophilicity. Validate predictions using site-directed mutagenesis (e.g., substituting residues like Lys-209 or Glu-268 in CRTH2-like systems) to assess binding affinity changes . Compare computational results with experimental kinetic data (e.g., IC50 values) to refine force field parameters .

Q. What strategies resolve contradictions in reported spectroscopic data for Cyclopentyl 2-sulfanylacetate derivatives?

- Methodological Answer :

- Step 1 : Cross-validate NMR and MS data with synthetic replicates to rule out batch-specific impurities.

- Step 2 : Use isotopic labeling (e.g., deuterated solvents) to distinguish solvent peaks from compound signals.

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier datasets and re-evaluate experimental conditions (e.g., pH, solvent polarity) .

Publish raw spectra in open-access repositories to facilitate peer scrutiny .

Q. How can researchers design assays to evaluate the enzymatic inhibition potential of Cyclopentyl 2-sulfanylacetate?

- Methodological Answer :

- Assay Type : Use fluorescence-based competitive inhibition assays with recombinant enzymes (e.g., acetylcholinesterase or proteases).

- Controls : Include positive (e.g., eserine) and negative (solvent-only) controls.

- Data Interpretation : Calculate Ki values using Cheng-Prusoff equations and validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Address enzyme lot variability by normalizing activity to reference substrates .

Tables for Key Data

Table 1 : Stability Profile of Cyclopentyl 2-Sulfanylacetate

Table 2 : Computational vs. Experimental Binding Affinities

| Enzyme Target | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| CRTH2 (WT) | -8.3 | 5.2 ± 0.3 |

| CRTH2 (E268A mutant) | -5.1 | 42.7 ± 1.8 |

| Source: Adapted from ligand docking and mutagenesis studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.